bicyclo[2.2.1]hept-2-en-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-en-1-amine can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by subsequent functionalization to introduce the amine group. Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized to obtain the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and amination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bicyclo[2.2.1]hept-2-en-1-one.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted norbornene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor antagonists.
Medicine: Research has shown that derivatives of this compound can act as selective antagonists for chemokine receptors, making them potential candidates for anti-cancer therapies(6).
Industry: The compound is used in the production of polymers and advanced materials due to its rigid and stable structure.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]hept-2-en-1-amine exerts its effects involves its interaction with specific molecular targets. For example, as a chemokine receptor antagonist, the compound binds to the receptor and prevents the activation of downstream signaling pathways, thereby inhibiting cancer cell metastasis(6). The molecular targets and pathways involved include the CXCR2 receptor and associated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A saturated analog without the double bond.
Bicyclo[2.2.1]hept-5-en-2-one: An oxidized derivative with a ketone group.
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A hydroxylated derivative.
Uniqueness
Bicyclo[2.2.1]hept-2-en-1-amine is unique due to its amine functionality combined with the strained bicyclic structure, which imparts distinct reactivity and potential for diverse applications. Its ability to act as a ligand and participate in various chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
803611-98-5 |
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Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-en-1-amine |
InChI |
InChI=1S/C7H11N/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5,8H2 |
InChI Key |
AYWZMOHWFNTOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)N |
Purity |
95 |
Origin of Product |
United States |
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